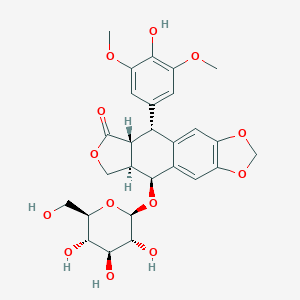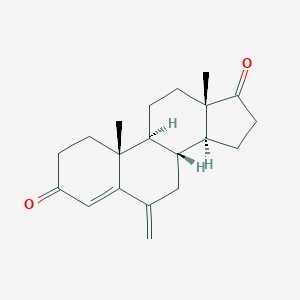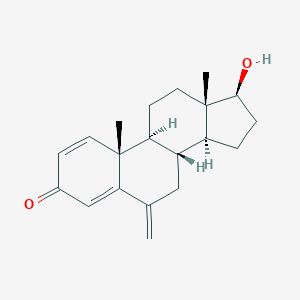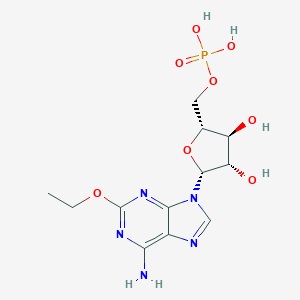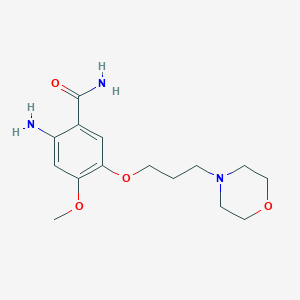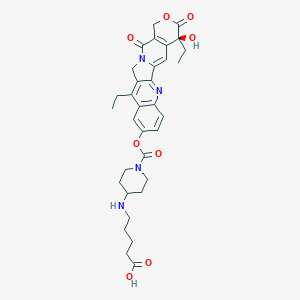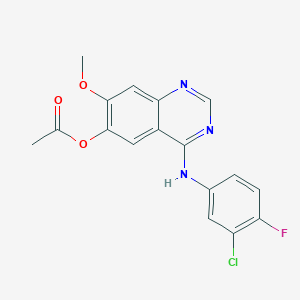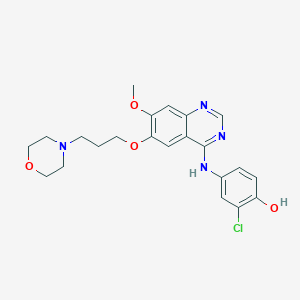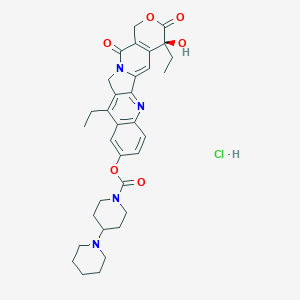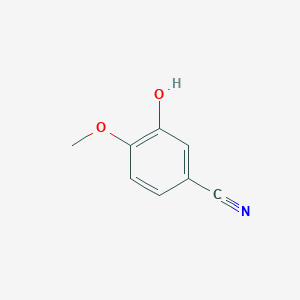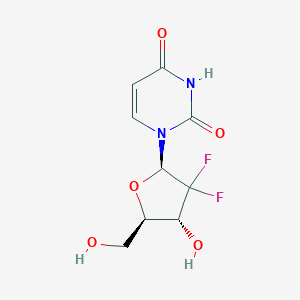
2',2'-二氟脱氧尿苷
描述
2’,2’-Difluoro-2’-deoxyuridine is a fluorinated nucleoside analog and an active metabolite of gemcitabine, an important anticancer drug. It is formed by the deamination of gemcitabine by cytidine deaminase in the liver. This compound is known for its cytotoxic effects on various cancer cells, making it a significant subject of study in cancer research .
科学研究应用
2',2'-二氟-2'-脱氧尿苷在科学研究中有多种应用:
癌症研究: 用于研究其对各种癌细胞的细胞毒性作用,包括 HepG2 和 A549 细胞.
放射治疗: 该化合物增强了辐射诱导的细胞死亡,使其在放射治疗研究中非常有用.
药物代谢研究: 作为吉西他滨的代谢物,它用于研究吉西他滨的药代动力学和代谢.
作用机制
2',2'-二氟-2'-脱氧尿苷主要通过掺入 DNA 发挥作用,导致 DNA 合成抑制和细胞死亡。 该化合物由胞嘧啶脱氨酶从吉西他滨代谢而来,胞嘧啶脱氨酶在肝脏和肠道中含量丰富 . 由于其口服生物利用度差,这一过程限制了吉西他滨的应用于肠胃外途径 .
类似化合物:
吉西他滨: 2',2'-二氟-2'-脱氧尿苷的母体化合物.
2'-脱氧尿苷: 另一种用于癌症研究的核苷类似物.
独特性: 2',2'-二氟-2'-脱氧尿苷由于其氟化结构而独一无二,这增强了其细胞毒性作用以及增强辐射诱导的细胞死亡的能力 . 这使其成为癌症研究和放射治疗研究中一种有价值的化合物。
生化分析
Biochemical Properties
2’,2’-Difluorodeoxyuridine interacts with various enzymes, proteins, and other biomolecules. It is actively transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . The nature of these interactions is primarily biochemical, involving the conversion of 2’,2’-Difluorodeoxyuridine into its active forms within the cell .
Cellular Effects
The effects of 2’,2’-Difluorodeoxyuridine on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro . This compound influences cell function by interacting with DNA and RNA after being phosphorylated to dFdUTP . It can also affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’,2’-Difluorodeoxyuridine involves several steps. After being transported into the cell, it is phosphorylated by deoxycytidine kinase to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites can then be incorporated into DNA and RNA, which can mediate toxicity or antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluorodeoxyuridine can change over time. It has been observed that this compound is extensively formed and accumulates with large exposures having a long terminal half-life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
2’,2’-Difluorodeoxyuridine is involved in several metabolic pathways. It is metabolized by cytidine deaminase to 2’,2’-difluorodeoxyuridine, which is considered an inactive metabolite
Transport and Distribution
2’,2’-Difluorodeoxyuridine is transported into cells by human equilibrative nucleoside transporters It is then distributed within cells and tissues, where it interacts with various biomolecules
Subcellular Localization
It is known to be incorporated into DNA and RNA , suggesting that it may localize to the nucleus
准备方法
合成路线和反应条件: 2',2'-二氟-2'-脱氧尿苷的合成通常涉及吉西他滨的脱氨。一种方法涉及使用无水二氯甲烷和无水四氯化锡作为试剂。 反应在低温下进行以保持化合物的稳定性 .
工业生产方法: 2',2'-二氟-2'-脱氧尿苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 然后使用结晶和色谱等技术对化合物进行纯化 .
化学反应分析
反应类型: 2',2'-二氟-2'-脱氧尿苷会发生各种化学反应,包括:
常用试剂和条件:
脱氨: 胞嘧啶脱氨酶是脱氨过程中涉及的主要酶.
取代: 无水二氯甲烷和四氯化锡等试剂用于合成过程.
形成的主要产物: 吉西他滨脱氨形成的主要产物是 2',2'-二氟-2'-脱氧尿苷 .
相似化合物的比较
Gemcitabine: The parent compound from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
2’-Deoxyuridine: Another nucleoside analog used in cancer research.
Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine is unique due to its fluorinated structure, which enhances its cytotoxic effects and its ability to enhance radiation-induced cell death . This makes it a valuable compound in cancer research and radiation therapy studies.
属性
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891460 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114248-23-6 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',2'-DIFLUORODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: dFdU, like its parent compound gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), needs to be phosphorylated intracellularly to exert its cytotoxic effects. Once converted to its triphosphate form (dFdU-TP), it can be incorporated into both DNA and RNA. [] This incorporation disrupts DNA synthesis and ultimately leads to cell death. []
ANone: While the provided abstracts do not contain detailed spectroscopic data for dFdU, its molecular formula is C9H12F2N2O5 and its molecular weight is 266.2 g/mol.
ANone: This information is not extensively discussed in the provided abstracts. Further research is needed to provide conclusive answers regarding dFdU's material compatibility and stability under various conditions.
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and not as a catalyst. Therefore, information on its catalytic properties, reaction mechanisms, and selectivity is not available within these research papers.
ANone: The provided abstracts do not provide information regarding computational chemistry studies or QSAR models specifically for dFdU.
A: While specific SAR studies on dFdU are not described in the abstracts, research suggests that the addition of lipophilic groups to gemcitabine, the parent compound of dFdU, can improve its interaction with lipid bilayers. This modification may enhance its absorption through cellular membranes. []
ANone: The provided abstracts do not discuss SHE regulations specific to dFdU.
A: dFdU is primarily formed through the rapid deamination of gemcitabine by the enzyme cytidine deaminase (CDA). [, , , , , , ] Following intravenous administration, dFdU exhibits a longer half-life compared to gemcitabine. [, , , ] It is primarily eliminated through renal excretion. [, , ] Studies indicate that dFdU can be detected in various biological matrices, including plasma, urine, and saliva. [, , , , , , ]
A: In vitro studies demonstrated that dFdU exhibits cytotoxic effects in various cancer cell lines, including human hepatoma (HepG2) and human lung (A549) carcinoma cells. [, ] Furthermore, dFdU demonstrated the ability to inhibit cell cycle progression. [] In vivo studies using a mouse model of colon cancer demonstrated that bacteria expressing a specific enzyme (cytidine deaminase, CDDL) could metabolize gemcitabine into dFdU, leading to tumor resistance. []
A: One mechanism of resistance to gemcitabine, and potentially dFdU, is through the loss of deoxycytidine kinase (dCK), an enzyme crucial for the activation of these nucleoside analogs. [] Studies show that a gemcitabine-resistant ovarian cancer cell line (AG6000) displayed cross-resistance to dFdU. [] Another study using a mouse model of colon cancer identified that intratumoral bacteria expressing cytidine deaminase (CDDL) could convert gemcitabine into dFdU, contributing to tumor resistance. []
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and do not provide extensive details on its individual toxicity profile.
A: While the provided abstracts do not delve into specific drug delivery strategies for dFdU, one study explored the interaction between lipophilic gemcitabine prodrugs and liposomes. [] This approach could potentially be investigated for dFdU delivery.
A: While the abstracts do not specifically address dFdU biomarkers, they highlight the role of enzymes like cytidine deaminase (CDA) and deoxycytidine kinase (dCK) in gemcitabine metabolism, which could have implications for dFdU levels. [, , , ]
A: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detection methods like tandem mass spectrometry (MS/MS) or UV detection, have been used for the quantification of dFdU in various biological matrices, including plasma, urine, and intracellular fluids. [, , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


